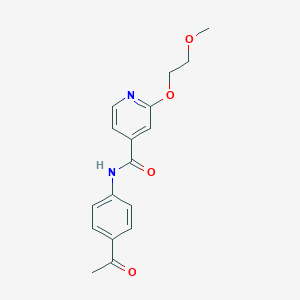

N-(4-acetylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide

Description

Historical Development of Pyridine Carboxamide Research

The study of pyridine carboxamides traces its origins to the mid-19th century, when the isolation and characterization of pyridine derivatives began to accelerate. Pyridine itself was first isolated from coal tar in 1849 by Thomas Anderson, marking the start of systematic investigations into its derivatives. The carboxamide functional group emerged as a critical structural motif in the early 20th century, particularly with the discovery of isonicotinamide (pyridine-4-carboxamide) and its isomers. These compounds demonstrated the importance of the carboxamide group in modulating biological activity, paving the way for synthetic modifications.

By the 1970s, researchers began exploring substitutions on the pyridine ring to enhance pharmacological properties. The introduction of alkoxy chains, such as methoxyethoxy groups, represented a strategic advancement aimed at improving solubility and target binding. N-(4-acetylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide represents a modern iteration of these efforts, combining acetylphenyl and methoxyethoxy substituents to optimize molecular interactions.

Significance in Modern Medicinal Chemistry

In contemporary drug discovery, pyridine-4-carboxamides occupy a privileged position due to their versatility in interacting with biological targets. The acetylphenyl group in this compound enhances electron-deficient aromatic systems, facilitating π-π stacking interactions with protein binding pockets. Concurrently, the methoxyethoxy side chain contributes to improved aqueous solubility, addressing a common limitation in hydrophobic therapeutics.

This compound exemplifies the rational design principles driving medicinal chemistry, where structural modifications are guided by computational modeling and structure-activity relationship (SAR) studies. Its dual functionality—combining a rigid aromatic core with flexible side chains—enables selective modulation of enzymes and receptors implicated in diseases such as cancer and inflammatory disorders.

Position within Pyridine Derivative Classification Systems

Pyridine derivatives are systematically classified based on substitution patterns and functional groups. This compound belongs to the subclass of 4-carboxamides , distinguished by the carboxamide group at the fourth position of the pyridine ring. Within this subclass, it further differentiates itself through:

- Aryl substituents : The 4-acetylphenyl group introduces steric bulk and electron-withdrawing effects.

- Ether linkages : The 2-methoxyethoxy chain provides conformational flexibility and hydrogen-bonding capacity.

Comparative analysis with analogous compounds, such as N-(4-chlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide, highlights the role of acetyl versus chloro substituents in altering electronic properties and binding affinities.

Table 1: Structural Comparison of Pyridine-4-Carboxamide Derivatives

Evolution of Research Focus on Pyridine-4-Carboxamides

Early research on pyridine-4-carboxamides centered on their role as precursors for nicotinamide adenine dinucleotide (NAD) analogs. However, the discovery of their enzyme-modulating capabilities shifted focus toward therapeutic applications. For instance, isonicotinamide derivatives were found to inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in lipid signaling pathways.

The development of this compound reflects a paradigm shift toward targeted therapeutics . Modern studies employ high-throughput screening and X-ray crystallography to validate interactions with proteins such as kinases and phosphodiesterases. These efforts have revealed that the acetylphenyl group stabilizes ligand-receptor complexes through hydrophobic interactions, while the methoxyethoxy chain mediates solubility without compromising membrane permeability.

Emergence as a Therapeutic Scaffold

The structural plasticity of this compound has positioned it as a promising scaffold for drug development. Preclinical investigations highlight its potential in two domains:

- Oncology : Derivatives of this scaffold exhibit antiproliferative effects in leukemia and breast cancer models, likely through inhibition of tyrosine kinases involved in cell cycle regulation.

- Neurology : Modulation of NAPE-PLD suggests applications in pain management and neuroinflammation, as this enzyme regulates endocannabinoid-like lipids.

Ongoing research aims to refine substituent patterns to enhance selectivity and reduce off-target effects. For example, replacing the acetyl group with bulkier aryl moieties could improve binding to allosteric sites.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-12(20)13-3-5-15(6-4-13)19-17(21)14-7-8-18-16(11-14)23-10-9-22-2/h3-8,11H,9-10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZABDGFULFHALF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide typically involves the following steps:

Formation of the Acetylphenyl Intermediate: The starting material, 4-acetylphenylamine, is reacted with an appropriate reagent to introduce the acetyl group.

Formation of the Pyridine Intermediate:

Coupling Reaction: The acetylphenyl intermediate is coupled with the pyridine intermediate under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent.

Introduction of the Methoxyethoxy Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and high-throughput techniques. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and pharmacological studies.

Industry: The compound is used in the development of new materials, such as polymers and coatings, and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.

Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.

Signal Transduction: The compound may modulate signal transduction pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparisons

BMS-777607 (Met Kinase Inhibitor)

- Core Structure : Pyridone-3-carboxamide (2-oxo-1,2-dihydropyridine) with a 4-ethoxy group and 1-(4-fluorophenyl) substitution .

- Key Differences: BMS-777607 contains a pyridone ring (vs. The 4-ethoxy group in BMS-777607 improves aqueous solubility, while the 2-(2-methoxyethoxy) group in the target compound may offer similar solubility benefits .

- Pharmacological Data: Potency: IC50 < 10 nM against Met kinase. Efficacy: Complete tumor stasis in GTL-16 xenograft models at oral doses. Clinical Status: Advanced to Phase I trials due to favorable pharmacokinetics (PK) and selectivity .

4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide

- Core Structure: Pyridine-2-carboxamide with a 4-aminophenoxy group and N-methyl substitution .

- Key Differences: The aminophenoxy group enhances versatility for applications in agrochemicals and pharmaceuticals. N-methylation may improve metabolic stability compared to the acetylphenyl group in the target compound.

Data Table: Comparative Properties

*Inferred from structural analogs.

Pharmacokinetic and Selectivity Insights

- Solubility : The 2-(2-methoxyethoxy) group in the target compound likely enhances solubility, analogous to BMS-777607’s 4-ethoxy group .

- Selectivity : The acetylphenyl group may reduce off-target effects compared to BMS-777607’s fluorophenyl moiety, though empirical validation is needed.

- Metabolic Stability : N-methylation in ’s compound improves stability, whereas the acetyl group in the target compound could influence cytochrome P450 interactions .

Biological Activity

N-(4-acetylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, synthesizing findings from various research studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an acetylphenyl group and a methoxyethoxy group, which may contribute to its biological properties. The presence of these functional groups is crucial for its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives of pyridine have been shown to possess activity against various bacterial strains. A study focusing on related carboxamides demonstrated their ability to scavenge superoxide anion radicals, suggesting potential antioxidant activity that could be linked to antimicrobial effects .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have highlighted that related compounds can inhibit specific pathways associated with cancer cell proliferation. For example, certain analogues have been designed as inhibitors of the phosphatidylinositol 3-kinase (PI3Kα) pathway, which is crucial in cancer biology . The structural components of this compound may enhance its efficacy in targeting such pathways.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The lipophilicity imparted by the trifluoromethoxy group enhances cell membrane permeability, facilitating intracellular access to these targets. Additionally, the pyridine ring's ability to engage in hydrogen bonding and π-π interactions may stabilize binding to target sites.

Case Studies

- Antimicrobial Evaluation : A series of related carboxamides were synthesized and evaluated for their antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the chemical structure significantly influenced their effectiveness .

- Anticancer Studies : In a study assessing the anticancer potential of pyridine derivatives, certain compounds showed significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. These findings suggest that this compound could be developed further as a therapeutic agent .

Data Table: Biological Activity Summary

| Activity Type | Target Organisms/Pathways | Findings |

|---|---|---|

| Antimicrobial | S. aureus, E. coli | Effective against multiple strains |

| Anticancer | PI3Kα pathway | Induces apoptosis in cancer cells |

| Antioxidant | Superoxide anion radicals | Potential scavenging activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-acetylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Begin with nucleophilic substitution to introduce the 2-methoxyethoxy group to the pyridine ring, followed by condensation with 4-acetylaniline. Use alkaline conditions (e.g., K₂CO₃) for substitution reactions to enhance reactivity, and employ coupling agents like EDCI/HOBt for amide bond formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Monitor reaction progress using TLC and optimize solvent polarity (e.g., DMF for high-temperature reactions) to improve yields .

Q. How should researchers approach the structural characterization of this compound using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy : Confirm molecular structure via H/C NMR (e.g., acetyl phenyl protons at δ 2.6 ppm, pyridine carboxamide carbonyl at ~168 ppm) and HRMS for molecular ion validation.

- Crystallography : Grow single crystals via slow evaporation (solvent: DCM/methanol). Use SHELXL for refinement . Analyze intramolecular hydrogen bonds (e.g., N–H⋯O) and dihedral angles (e.g., pyridine vs. acetylphenyl planes) to assess conformational stability .

Q. What in vitro assays are suitable for initial biological activity screening of pyridinecarboxamide derivatives?

- Methodology :

- Anticancer : Use MTT assays across cancer cell lines (e.g., breast MCF-7, gastric GTL-16) to determine IC₅₀. Include multidrug-resistant (MDR) lines to assess P-glycoprotein modulation .

- Kinase Inhibition : Perform enzymatic assays (e.g., Met kinase) with ATP-competitive binding protocols. Use fluorescence polarization for IC₅₀ determination .

Advanced Research Questions

Q. How can 3D-QSAR modeling be applied to predict and optimize the bioactivity of this compound?

- Methodology :

- Data Preparation : Compile IC₅₀ values from anti-inflammatory or kinase assays, convert to pIC₅₀ (-log IC₅₀). Align molecules using common pyridinecarboxamide backbone in VLife MDS .

- Descriptor Selection : Use steric, electrostatic, and hydrophobic fields. Validate models via leave-one-out cross-validation (q² > 0.5) and external test sets.

- Optimization : Predict substituent effects at the 2-methoxyethoxy or acetylphenyl groups to enhance target binding .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for kinase inhibition in pyridinecarboxamide derivatives?

- Methodology :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the pyridine 3-position to improve Met kinase binding .

- Solubility Optimization : Modify the 4-position with polar groups (e.g., ethoxy) to enhance aqueous solubility without compromising selectivity .

- Crystallographic Analysis : Resolve ligand-target co-crystal structures (e.g., using SHELX ) to identify key hydrogen bonds (e.g., carboxamide with kinase hinge region) .

Q. What considerations are critical when designing in vivo efficacy studies for anticancer derivatives, including xenograft models and pharmacokinetic profiling?

- Methodology :

- Xenograft Models : Use immunodeficient mice implanted with Met-dependent GTL-16 tumors. Administer compound orally (10–50 mg/kg) and monitor tumor volume vs. controls .

- PK/PD Profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution. Optimize formulations (e.g., PEGylation) to improve bioavailability .

- Toxicity : Assess weight loss, organ histopathology, and serum biomarkers (e.g., ALT/AST) to establish therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.